N-{7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-4-methoxybenzamide
Description
N-{7-Chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-4-methoxybenzamide is a heterocyclic compound featuring a pyrido[1,2-a]pyrimidin-4-one core substituted at positions 2 (methyl), 3 (4-methoxybenzamide), and 7 (chloro). The 4-methoxybenzamide group introduces aromatic and polar characteristics, while the chloro and methyl substituents modulate electronic and steric properties.
Properties
IUPAC Name |
N-(7-chloro-2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O3/c1-10-15(17(23)21-9-12(18)5-8-14(21)19-10)20-16(22)11-3-6-13(24-2)7-4-11/h3-9H,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGDRZRKGHTZQMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=C(C=CC2=N1)Cl)NC(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-{7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-4-methoxybenzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrido[1,2-a]pyrimidine core. This can be achieved through a cascade reaction of heterocyclic ketene aminals in the presence of acetic acid . The chloro and methyl substituents are introduced through electrophilic substitution reactions, while the methoxybenzamide moiety is attached via an amide coupling reaction using appropriate reagents and conditions.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
N-{7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-{7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-4-methoxybenzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-{7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure Variations
The pyrido[1,2-a]pyrimidinone core is shared among several analogs, but substituent variations significantly influence physicochemical and biological properties.
Table 1: Key Structural Features of Analogs
Key Observations:
- The methoxy group may enhance hydrogen-bonding capacity compared to naphthalene’s hydrophobic nature .
- Position 7 Modifications: The chloro substituent in the target compound and BG15429 contrasts with piperazine derivatives in European Patent compounds . Piperazine introduces basicity, which could improve water solubility and enable salt formation, a critical factor in drug formulation.
- Position 2 Variations: The 1,3-benzodioxol group in European Patent analogs is electron-rich, possibly altering π-π stacking interactions compared to the target’s methyl group.
Functional Group Impact
- 4-Methoxybenzamide vs. Naphthalene Carboxamide (BG15429):
- Chloro vs. Piperazine, a nitrogen-containing heterocycle, introduces hydrogen-bond donor/acceptor sites, possibly enhancing target affinity .
Biological Activity
N-{7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-4-methoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in oncology. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features a complex structure that includes a pyrido-pyrimidine core and a methoxybenzamide moiety. Its molecular formula is . The presence of the chloro and methoxy groups plays a critical role in modulating its biological properties.
This compound primarily functions as an HER2 inhibitor . The HER2 (human epidermal growth factor receptor 2) pathway is crucial in the proliferation of certain cancer cells. By binding to the HER2 receptor, this compound inhibits downstream signaling pathways that promote cell division and survival, effectively slowing tumor growth.
Anticancer Properties
In vitro studies have demonstrated that this compound exhibits significant anticancer activity against various cancer cell lines. The following table summarizes some key findings from recent research:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF7 (Breast Cancer) | 64.41 | |
| A549 (Lung Cancer) | 75.05 | |
| SK-N-SH (Neuroblastoma) | 30.71 |
These findings suggest that this compound has a promising profile as an anticancer agent.
Structure-Activity Relationship (SAR)
The modification of the compound's structure significantly affects its biological activity. For instance:
- Chloro Group : Essential for binding affinity to HER2.
- Methoxy Group : Enhances solubility and bioavailability.
Research indicates that derivatives with altered substituents on the pyrido-pyrimidine ring can lead to variations in potency and selectivity against different cancer types.
Case Studies
Several studies have investigated the biological effects of this compound:
- Study on Breast Cancer Cells : A study evaluated the compound's efficacy against MCF7 cells, revealing an IC50 value of 64.41 µM, which was comparable to Doxorubicin's efficacy at 82.53 µM . Molecular docking studies suggested that the compound effectively interacts with the active site of phosphoinositide kinase (PI3K), indicating a potential mechanism for its cytotoxic effects.
- Combination Therapy : In another investigation, this compound was tested in combination with other chemotherapeutic agents. The results showed enhanced anticancer activity, suggesting potential for use in combination therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
